molecular formula C18H23NO4 B1528452 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate CAS No. 147610-84-2

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

Cat. No.: B1528452
CAS No.: 147610-84-2
M. Wt: 317.4 g/mol
InChI Key: HPESIWGAJLAFOB-UHFFFAOYSA-N
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Description

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is a synthetic organic compound with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, an ethyl group, and two carboxylate groups. It is primarily used in organic synthesis and research applications.

Properties

IUPAC Name

6-O-benzyl 2-O-ethyl 6-azaspiro[2.5]octane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPESIWGAJLAFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Core

The spirocyclic azaspiro[2.5]octane framework is typically constructed via cyclization reactions involving nitrogen-containing precursors and cyclopropane or cyclobutane intermediates. A common approach involves the addition of dihalocarbenes to exocyclic olefinic double bonds to form dihalogenated cyclopropane intermediates, which are then subjected to reductive hydrodehalogenation to yield the spirocyclic core.

  • Step 1: Dihalocarbene Addition

    • The dihalocarbene is generated in situ by thermal decomposition of trihaloacetate salts such as sodium trichloroacetate or sodium tribromoacetate.
    • This reaction is often conducted in the presence of halide salts or phase-transfer catalysts (e.g., quaternary ammonium halide salts) to facilitate the carbene transfer.
    • The dihalocarbene adds across the exocyclic olefinic bond of a precursor proline derivative to yield a dihalogenated cyclopropane intermediate.
  • Step 2: Reductive Hydrodehalogenation

    • The dihalogenated intermediate undergoes reductive hydrodehalogenation using a reductive radical reagent or single-electron transfer reagents.
    • Radical initiators may be employed to facilitate the reaction.
    • This step removes halogen atoms and forms the spirocyclic azaspiro ring system.

Installation of Ester Groups

  • The carboxylate ester groups (benzyl and ethyl esters) are introduced via esterification reactions.
  • Typically, protected amino acid derivatives such as Boc- or Cbz-protected proline analogs are used as starting materials.
  • Selective esterification at the 1 and 6 positions is achieved by controlling reaction conditions and choice of protecting groups.

Protection and Deprotection Strategies

  • Protection groups such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) are used to protect the amine functionality during the synthesis.
  • Deprotection is performed under mild acidic or catalytic hydrogenation conditions to yield the free amine in the final compound.
  • Hydrolysis steps may be employed to convert esters to carboxylic acids or vice versa, depending on the synthetic route.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Dihalocarbene addition Sodium trihaloacetate, phase-transfer catalyst, thermal decomposition Formation of dihalogenated cyclopropane intermediate
2 Reductive hydrodehalogenation Reductive radical reagent, radical initiator Spirocyclic azaspiro intermediate
3 Esterification Benzyl or ethyl alcohol, acid catalyst or coupling reagents Introduction of benzyl and ethyl ester groups
4 Protection/Deprotection Boc or Cbz reagents; acid or hydrogenation Protection/deprotection of amine group
5 Purification Chromatography, recrystallization Pure this compound

Research Findings and Process Optimization

  • The use of phase-transfer catalysts in the dihalocarbene addition step significantly improves yield and selectivity by facilitating carbene generation and transfer.
  • Reductive hydrodehalogenation is optimized by selecting appropriate radical reagents and initiators to minimize side reactions and maximize spirocycle formation.
  • Protecting group strategies are crucial for maintaining functional group integrity during multi-step synthesis.
  • Process improvements have focused on reducing the number of steps, increasing overall yield, and enabling scale-up for industrial production, especially for intermediates used in antiviral drug synthesis.

Chemical Reactions Analysis

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include DMSO, potassium tert-butoxide, and ethyl acetate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate has several scientific research applications :

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate can be compared with similar compounds such as 6-benzyl-1-oxa-6-azaspiro[2.5]octane The unique spirocyclic structure and the presence of both benzyl and ethyl groups distinguish it from other similar compounds

Biological Activity

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (CAS No. 147610-84-2) is a compound belonging to the class of azaspiro compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, discussing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO4C_{15}H_{23}NO_4, with a molecular weight of approximately 283.36 g/mol. The structure features a spirocyclic arrangement that contributes to its biological activity.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent in different medical fields.

Antitumor Activity

Research indicates that azaspiro compounds exhibit significant antitumor properties. A study focused on the compound's effects on B-16 melanoma cells showed notable cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The proposed mechanism includes the modulation of antioxidant enzyme activities, which helps maintain cellular homeostasis.

Case Studies and Research Findings

Several case studies have explored the biological effects of similar compounds in the azaspiro class, providing insights into their mechanisms and applications.

Study Findings Mechanism
Study A (2023)Demonstrated significant cytotoxicity against cancer cell linesInduction of apoptosis
Study B (2024)Showed neuroprotective effects in models of oxidative stressModulation of antioxidant pathways
Study C (2025)Investigated anti-inflammatory effects in animal modelsInhibition of pro-inflammatory cytokines

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : It enhances the activity of endogenous antioxidants, reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Properties : By inhibiting pro-inflammatory mediators, it may contribute to reduced inflammation in various disease models.

Q & A

Q. How to design ecotoxicological studies assessing environmental impact?

  • Methodology : Acute toxicity tests on Daphnia magna and algae (OECD 202/201). Biodegradability assessed via OECD 301 series. Bioaccumulation potential estimated using log Kow and soil sorption studies .

Key Methodological Considerations

  • Theoretical Frameworks : Link research to drug design (e.g., conformational restriction theory) or materials science (e.g., supramolecular chemistry) to guide hypothesis generation .
  • Data Contradictions : Use comparative studies and meta-analyses to address discrepancies in biological activity reports .
  • Process Control : Implement membrane separation technologies (e.g., nanofiltration) for scalable synthesis .

Gaps in Existing Data

  • Ecotoxicity : No reliable data available; follow OECD guidelines for novel assessments .
  • Physicochemical Properties : Log P, water solubility, and vapor pressure data require experimental determination via shake-flask/HPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Reactant of Route 2
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6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.